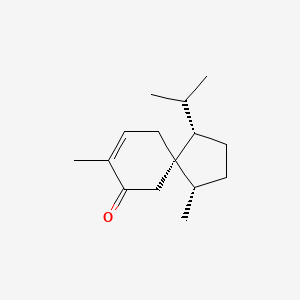
(-)-Acorenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Acorenone is an enone and an enol ether. It has a role as a metabolite.
Applications De Recherche Scientifique
Inhibition of Acetylcholinesterase and Butyrylcholinesterase
One of the primary applications of (-)-Acorenone is its role as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning processes. Impaired cholinergic function is associated with Alzheimer's disease, making AChE inhibitors valuable for therapeutic interventions.
- Study Findings : Research has shown that pure acorenone B (a variant of acorenone) exhibits significant inhibitory activity against AChE and BChE, with IC50 values of 40.8 μg/mL and 10.9 μg/mL, respectively . These values indicate a moderate potential compared to established drugs like donepezil, suggesting that acorenone could be a candidate for further development in treating Alzheimer's disease.
Neuroprotective Properties
In addition to enzyme inhibition, acorenone's neuroprotective properties have been investigated. The compound has been shown to enhance GABA receptor activity, which is critical for neuronal inhibition and protection against excitotoxicity.
- Mechanism of Action : A study revealed that extracts containing acorenone modulate GABA-induced chloride currents in neuronal cells, indicating potential applications in managing conditions characterized by excessive neuronal activity .
Antimicrobial Activity
This compound also demonstrates antimicrobial properties, making it relevant in the field of natural product pharmacology.
- In Vitro Studies : The essential oil containing acorenone exhibited weak inhibitory activity against certain bacterial strains such as Enterococcus faecalis and Staphylococcus aureus, with minimal inhibitory concentrations (MIC) recorded at 10 mg/mL and 5 mg/mL respectively . This suggests potential applications in developing natural antimicrobial agents.
Bioactive Compound Research
Research into bioactive compounds from natural sources highlights the significance of this compound in broader medicinal contexts.
Case Studies
Propriétés
Numéro CAS |
5956-05-8 |
|---|---|
Formule moléculaire |
C15H24O |
Poids moléculaire |
220.35 g/mol |
Nom IUPAC |
(1S,4S,5S)-1,8-dimethyl-4-propan-2-ylspiro[4.5]dec-7-en-9-one |
InChI |
InChI=1S/C15H24O/c1-10(2)13-6-5-12(4)15(13)8-7-11(3)14(16)9-15/h7,10,12-13H,5-6,8-9H2,1-4H3/t12-,13-,15-/m0/s1 |
Clé InChI |
HBTHUBMUAHAWBC-YDHLFZDLSA-N |
SMILES |
CC1CCC(C12CC=C(C(=O)C2)C)C(C)C |
SMILES isomérique |
C[C@H]1CC[C@H]([C@]12CC=C(C(=O)C2)C)C(C)C |
SMILES canonique |
CC1CCC(C12CC=C(C(=O)C2)C)C(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















